molecular formula C38H65N9O9 B1203672 Depsidomycin CAS No. 131956-33-7

Depsidomycin

Cat. No.: B1203672
CAS No.: 131956-33-7
M. Wt: 792 g/mol
InChI Key: QCUFYOBGGZSFHY-UHFFFAOYSA-N
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Description

Depsidomycin is a natural product found in Streptomyces lavendofoliae with data available.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Depsidomycin, a cyclic heptadepsi-peptide, has shown significant antimicrobial and immunosuppressive activities. A study described the total synthesis of a this compound analogue, which demonstrated notable minimum inhibitory concentration (MIC) against various strains of Mycobacterium tuberculosis (MTB), including multi-drug resistant strains (Narayanaswamy et al., 2011).

Anti-Metastatic Properties Against Breast Cancer

The discovery of depsidomycins B and C, new cyclic peptides from Streptomyces sp., revealed significant anti-metastatic activities against metastatic breast cancer cells (MDA-MB-231) (Kwon et al., 2018).

Pyridomycin Biosynthesis

Research has identified the pyridomycin biosynthetic gene cluster in Streptomyces pyridomyceticus. Pyridomycin, a unique antimycobacterial cyclodepsipeptide, contains rare structural moieties, and its synthesis involves nonribosomal peptide synthetase (NRPS) genes and a polyketide synthase gene (Huang et al., 2011).

Antimycin Biosynthesis Regulation

The regulation of antimycin biosynthesis, a family of depsipeptides, was studied in Streptomyces albus. The antimycin gene cluster regulation by the RNA polymerase sigma factor σAntA was found to be vital for the production of 3-aminosalicylate, a precursor for antimycins (Seipke et al., 2014).

Apoptosis Induction in Juxtaglomerular Cells

Antimycin A, a depsipeptide, induced apoptosis in As4.1 juxtaglomerular cells by disrupting mitochondrial membrane potential and activating caspase-3 (Park et al., 2007).

Antimycin Production in E. coli

A study reconstituted the biosynthesis of antimycins in Escherichia coli. This approach allowed for systematic confirmation of the functions of modification enzymes in the biosynthesis of the 3-formamidosalicylate pharmacophore of antimycins (Liu et al., 2015).

Structure-Activity-Distribution Relationship in Antimycin-Type Depsipeptides

The structure-activity-distribution relationship (SADR) study of antimycin-type depsipeptides using Stimulated Raman Scattering Microscopy showed that their intracellular enrichment and distribution are influenced by their potency, specific protein targets, and lipophilic nature (Seidel et al., 2019).

Properties

CAS No.

131956-33-7

Molecular Formula

C38H65N9O9

Molecular Weight

792 g/mol

IUPAC Name

2-formamido-3-methyl-N-[20-methyl-3,16-bis(2-methylpropyl)-2,5,12,15,18,22-hexaoxo-13-propan-2-yl-21-oxa-1,4,10,11,14,17,27-heptazatricyclo[21.4.0.06,11]heptacosan-19-yl]pentanamide

InChI

InChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51)

InChI Key

QCUFYOBGGZSFHY-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O

Canonical SMILES

CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O

Synonyms

depsidomycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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